Fostriecin

Übersicht

Beschreibung

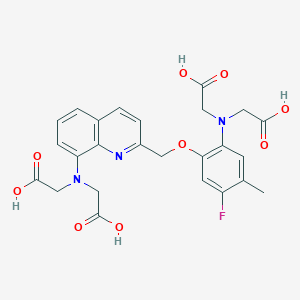

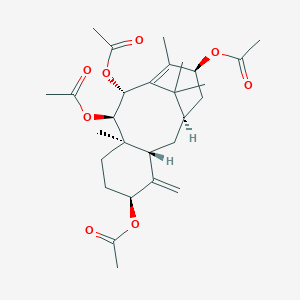

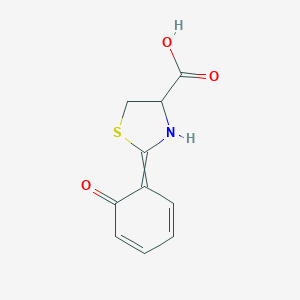

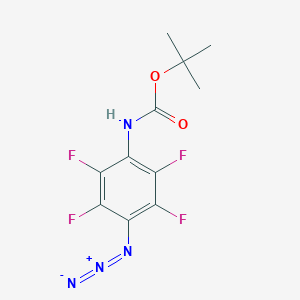

Fostriecin ist ein natürlich vorkommender Phosphatesther, der ursprünglich aus dem Bodenbakterium Streptomyces pulveraceus isoliert wurde. Es gehört zu einer Klasse von Naturprodukten, die charakteristischerweise einen Phosphatesther, ein α,β-ungesättigtes Lactam und eine konjugierte lineare Dien- oder Trien-Kette enthalten. This compound ist bekannt für seine potente und selektive Hemmung von Protein-Serin/Threonin-Phosphatasen sowie DNA-Topoisomerase II .

Wissenschaftliche Forschungsanwendungen

Fostriecin has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the inhibition of protein phosphatases and DNA topoisomerase II.

Biology: this compound is used to investigate cellular processes such as cell growth, cell division, and signal transduction.

Industry: While not widely used in industry, this compound’s unique properties make it a valuable compound for research and development in pharmaceutical and biotechnology sectors.

Wirkmechanismus

Target of Action

Fostriecin, a unique phosphate ester antibiotic, primarily targets protein phosphatases, specifically PP1, PP2A, and PP4 . These phosphatases play a crucial role in cell growth, cell division, and signal transduction . This compound exhibits a remarkable selectivity for PP2A over other phosphatases .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It is a potent inhibitor of PP2A and a weak inhibitor of PP1 . The inhibition of these phosphatases disrupts the balance of phosphorylation in the cell, affecting various cellular processes .

Biochemical Pathways

The inhibition of protein phosphatases by this compound affects several biochemical pathways. These phosphatases are involved in signal transduction and cell cycle control . By inhibiting these phosphatases, this compound disrupts these pathways, leading to changes in cell growth and division .

Result of Action

The inhibition of protein phosphatases by this compound leads to a variety of molecular and cellular effects. It induces a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle . This growth arrest occurs before the completion of mitosis . This compound-induced growth arrest is associated with the aberrant amplification of centrosomes, which results in the formation of abnormal mitotic spindles .

Biochemische Analyse

Biochemical Properties

Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . It exhibits activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction .

Cellular Effects

This compound has shown in vitro activity against leukemia, lung cancer, breast cancer, and ovarian cancer . This activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit several protein phosphatases (PP1, PP2A and PP4) which play an important role in signal transduction, cell growth, and cell division . This inhibition is highly selective for PP2A .

Temporal Effects in Laboratory Settings

This compound causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . This compound does not inhibit UV induced excision repair .

Dosage Effects in Animal Models

In clinical trials, this compound has been used as an anti-tumor agent and has shown few reported side effects in humans . The data obtained from the Phase 1 trials suggests that plasma levels of this compound shown to have antitumor activity in animals can be achieved in humans .

Metabolic Pathways

The metabolic pathways of this compound involve the inhibition of protein phosphatases and DNA topoisomerase II . This inhibition affects cell growth, cell division, and signal transduction .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fostriecin umfasst mehrere Schlüsselschritte, um seine komplexe Struktur zu etablieren. Die Totalsynthese von this compound wurde durch mehrere Routen erreicht, darunter die Verwendung der Sharpless-Dihydroxylierung zur Festlegung der absoluten Stereochemie an den C-8/9-Positionen und eine Leighton-Allylierung zur Festlegung der C-5-Position des Naturprodukts. In einer der formalen Synthesen wurde eine Noyori-Transferhydrierung eines Ynons verwendet, um die C-11-Position zu setzen, während die Totalsynthese eine Kombination aus asymmetrischer Dihydroxylierung und Palladium-π-Allyl-Reduktion verwendete, um die C-11-Position zu setzen. Schließlich wurde eine trans-Hydroborierung des C-12/13-Alkins in Kombination mit einer Suzuki-Kreuzkupplung verwendet, um das Z,Z,E-Trien von this compound zu etablieren .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, wahrscheinlich aufgrund seiner komplexen Struktur und der Herausforderungen, die mit seiner Synthese verbunden sind. Die Verbindung wird typischerweise in Forschungslaboren für wissenschaftliche Studien hergestellt, anstatt in industriellem Maßstab.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen innerhalb des Moleküls auftreten und zur Bildung verschiedener Analoga führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene oder Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen von this compound führen können.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeug verwendet, um die Hemmung von Proteinphosphatasen und DNA-Topoisomerase II zu untersuchen.

Biologie: this compound wird verwendet, um zelluläre Prozesse wie Zellwachstum, Zellteilung und Signaltransduktion zu untersuchen.

Industrie: Obwohl this compound in der Industrie nicht weit verbreitet ist, machen seine einzigartigen Eigenschaften es zu einer wertvollen Verbindung für Forschung und Entwicklung im pharmazeutischen und biotechnologischen Bereich.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung von Protein-Serin/Threonin-Phosphatasen aus, insbesondere Protein-Phosphatase 2A (PP2A) und Protein-Phosphatase 4 (PP4). Durch die Hemmung dieser Enzyme beeinflusst this compound verschiedene Signalwege, die für zelluläre Prozesse entscheidend sind. Zusätzlich hemmt this compound DNA-Topoisomerase II, die eine Rolle bei der DNA-Replikation und -Reparatur spielt .

Analyse Chemischer Reaktionen

Types of Reactions

Fostriecin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within this compound.

Substitution: Substitution reactions can occur at different positions within the molecule, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.

Vergleich Mit ähnlichen Verbindungen

Fostriecin ist strukturell mit mehreren anderen Naturprodukten verwandt, darunter:

- Cytostatin

- Phoslactomycin

- Phospholine

- Phosphazomycin

- Leustroducsins

- Sultriecin

Diese Verbindungen teilen ähnliche strukturelle Merkmale, wie z. B. das Vorhandensein eines Phosphatesters und einer konjugierten Dien- oder Trien-Kette. This compound ist einzigartig in seiner potenten und selektiven Hemmung von Proteinphosphatasen, was es zu einem wertvollen Werkzeug für die Untersuchung dieser Enzyme und ihrer Rollen in zellulären Prozessen macht .

Eigenschaften

IUPAC Name |

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQRJWIYMXZORG-DSWNLJKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868985 | |

| Record name | Fostriecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 300 (mg/mL), Methanol 20 (mg/mL) | |

| Record name | FOSTRIECIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

87810-56-8 | |

| Record name | (+)-Fostriecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87810-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fostriecin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostriecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSTRIECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol](/img/structure/B16886.png)